2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, and the introduction of the carboxamide and thioureido functional groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, carboxamide, and thioureido groups would significantly influence its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The thiophene ring, carboxamide, and thioureido groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Anticancer Applications
Novel heterocycles derived from thiophene incorporated thioureido substituents have been synthesized and shown potent anticancer activity against colon HCT-116 human cancer cell lines. These compounds display promising avenues for cancer treatment due to their selective cytotoxic effects on cancer cells (Abdel-Motaal, Asem, & Alanzy, 2020).
Anti-inflammatory and Antimicrobial Applications
Thiophene derivatives synthesized from related compounds have been found to possess potent anti-inflammatory activities. These compounds can inhibit the expression of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1, which play significant roles in inflammation and immune responses (Boschelli et al., 1995). Additionally, some derivatives have been evaluated for antimicrobial properties, offering potential as novel antimicrobial agents (Singh, 2011).
Enzyme Inhibition
A series of thiophene derivatives has been synthesized and tested for acetylcholinesterase inhibition, an enzyme target for Alzheimer's disease treatment. Some of these compounds have shown more potent inhibition than donepezil, a reference drug, highlighting their potential as therapeutic agents for neurodegenerative diseases (Ismail et al., 2012).
Kinase Inhibition and Antitumor Activity
Tetrahydrobenzo[b]thiophene derivatives have been synthesized and evaluated for their potential as anti-cancer agents and kinase inhibitors. Some compounds have shown high activities against various cancer cell lines and specific kinase targets, indicating their potential in cancer therapy and as tools for investigating cancer biology (Mohare, Abbas, & Wardakhan, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,2-dimethylpropanoylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c1-15(2,3)13(20)18-14(21)17-12-10(11(16)19)8-6-4-5-7-9(8)22-12/h4-7H2,1-3H3,(H2,16,19)(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXFKMBTEYTPNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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